molecular formula C7H4ClNOS B2643446 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde CAS No. 2253629-48-8

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde

Cat. No.: B2643446
CAS No.: 2253629-48-8
M. Wt: 185.63
InChI Key: HUGPWZKQOBAUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H4ClNOS. It is characterized by a fused ring system containing both thiophene and pyrrole moieties, with a chlorine atom and an aldehyde functional group attached.

Scientific Research Applications

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” is not available, related compounds have been associated with hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P302+P352, P280, and P305+P351+P338 .

Future Directions

The future directions for the study of “2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde” and its derivatives could involve further exploration of their synthesis, chemical reactions, and potential biological activities . More research is needed to fully understand the properties and potential applications of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorothiophene with a suitable pyrrole derivative in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit lysine-specific demethylases, which play a role in gene regulation and are targets for cancer therapy . The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions with the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds and advanced materials .

Properties

IUPAC Name

2-chloro-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-7-2-5-6(11-7)1-4(3-10)9-5/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGPWZKQOBAUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC(=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.